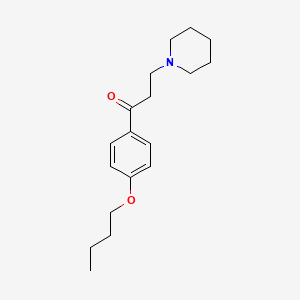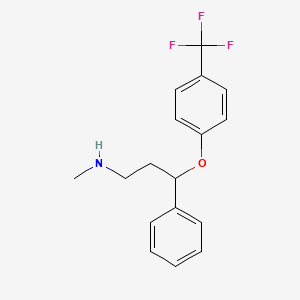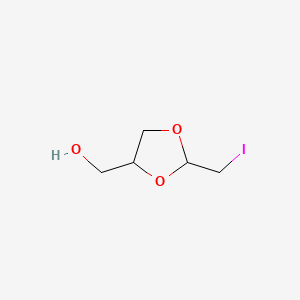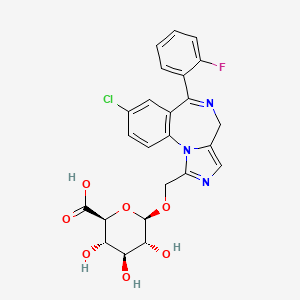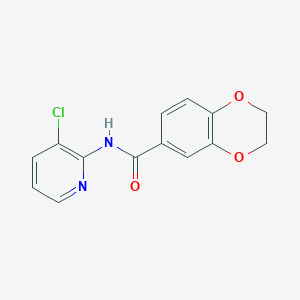
N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Researchers have explored various synthetic routes and chemical reactions involving compounds structurally related to N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide. For instance, Bozzo et al. (2003) described the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, highlighting the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antimicrobial and Antifungal Applications
- Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating their antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Potential in Pharmaceutical Research
- In pharmaceutical research, compounds with a similar structure have been evaluated for their therapeutic potential. For example, Norman et al. (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. These studies included pyridine-, thiophene-, benzothiophene-, quinoline-, and other heterocyclic carboxamides (Norman, Navas, Thompson, & Rigdon, 1996).
Enzymatic Activity and Chiral Synthesis
- Research by Mishra et al. (2016) on Alcaligenes faecalis subsp. parafaecalis highlighted the use of indole-3-acetamide hydrolase for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for the enantiospecific synthesis of therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).
Antibacterial and Antifungal Agents Synthesis
- Abbasi et al. (2020) synthesized 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides with promising antibacterial and antifungal potential (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Ali Shah, & Shahid, 2020).
Propiedades
Fórmula molecular |
C14H11ClN2O3 |
|---|---|
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
N-(3-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-2-1-5-16-13(10)17-14(18)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,16,17,18) |
Clave InChI |
XLPCOGBRASIGAR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)

